molecular formula C10H12O2 B1296965 3'-Methoxypropiophenone CAS No. 37951-49-8

3'-Methoxypropiophenone

Cat. No. B1296965
CAS RN: 37951-49-8
M. Wt: 164.2 g/mol
InChI Key: LPDJHUUWTGXTCU-UHFFFAOYSA-N
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Description

3’-Methoxypropiophenone is an organic compound that belongs to the ketone class of compounds . It is a yellow to yellow-brown liquid .


Synthesis Analysis

3’-Methoxypropiophenone can be prepared by the reaction of ethylmagnesium bromide with m-methoxybenzonitrile, followed by the reaction with 3-methoxybenzaldehyde and oxidation of the resulting 1-(3-methoxyphenyl)-1-propanol with sodium dichromate in sulfuric acid .


Molecular Structure Analysis

The molecular formula of 3’-Methoxypropiophenone is C10H12O2 . The molecular weight is 164.2 .


Chemical Reactions Analysis

The synthesis of 3’-Methoxypropiophenone involves the reaction of ethylmagnesium bromide with m-methoxybenzonitrile .


Physical And Chemical Properties Analysis

The boiling point of 3’-Methoxypropiophenone is 259°C . The density is 1.0812 . The refractive index is estimated to be 1.5230 .

Scientific Research Applications

Pharmaceutical Chemistry: Synthesis of Active Ingredients

3’-Methoxypropiophenone: is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its chemical structure allows for modifications that lead to the creation of complex molecules used in medication . For example, it is utilized in the preparation of Tapentadol , a centrally acting opioid analgesic .

Material Science: Advanced Synthetic Pathways

In material science, 3’-Methoxypropiophenone plays a role in developing advanced synthetic pathways. Its reactivity is essential for creating new materials with potential applications in electronics, coatings, and nanotechnology .

Medicinal Chemistry: Drug Development

The compound’s versatility extends to medicinal chemistry, where it is used to develop new drugs. Researchers leverage its molecular framework to build compounds with potential therapeutic effects against various diseases .

Agrochemicals: Pesticide and Herbicide Production

3’-Methoxypropiophenone: serves as a precursor in the production of agrochemicals. Its derivatives are explored for use in pesticides and herbicides, contributing to more efficient and sustainable agricultural practices .

Organic Synthesis: Electrophilic Aromatic Substitution Reactions

Due to its ketone group and methoxy substituent, 3’-Methoxypropiophenone is a prime candidate for electrophilic aromatic substitution reactions. This makes it a fundamental reagent in organic synthesis, enabling the construction of complex organic compounds .

Green Chemistry: Sustainable Production Methods

The synthesis of 3’-Methoxypropiophenone can be achieved through green chemistry approaches. These methods minimize environmental impact, reduce energy consumption, and decrease toxic byproducts, aligning chemical production with sustainability goals .

Biocatalysis: Enzyme-Catalyzed Synthesis

Biocatalysis represents a cutting-edge application where enzymes are used to synthesize 3’-Methoxypropiophenone under mild conditions. This approach is gaining traction as it offers a more eco-friendly alternative to traditional chemical synthesis .

Academic Research: Methodology Development

Academic institutions utilize 3’-Methoxypropiophenone in research and development projects. It is a tool for unlocking new methodologies in chemical synthesis, analysis, and application, thus driving innovation in the field of chemistry .

Mechanism of Action

Target of Action

3’-Methoxypropiophenone is an organic compound that belongs to the ketone class of compounds . It serves as a critical intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic materials . .

Mode of Action

The mode of action of 3’-Methoxypropiophenone primarily involves its role in chemical reactions. Its molecular structure, featuring a propionyl group attached to an anisole moiety, confers its unique reactivity patterns, particularly in electrophilic aromatic substitution reactions . .

Biochemical Pathways

3’-Methoxypropiophenone plays a significant role in various synthetic pathways, driving innovation in material science, medicinal chemistry, and environmental sustainability . It is used in several pathways, each varying in complexity, efficiency, and environmental impact . .

Pharmacokinetics

It is known that 3’-methoxypropiophenone is a yellow to yellow-brown liquid with a boiling point of 259 °c , indicating its stability across a wide range of temperatures, which could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of 3’-Methoxypropiophenone’s action primarily involve its role as an intermediate in the synthesis of various compounds. It is used in the production of various pharmaceuticals, agrochemicals, and organic materials . .

Action Environment

The action of 3’-Methoxypropiophenone can be influenced by various environmental factors. For instance, the synthesis of 3’-Methoxypropiophenone can be achieved through several pathways, each varying in complexity, efficiency, and environmental impact . .

Safety and Hazards

3’-Methoxypropiophenone is classified as a GHS07 substance, indicating that it may cause respiratory irritation, skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

1-(3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-10(11)8-5-4-6-9(7-8)12-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDJHUUWTGXTCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191389
Record name 3'-Methoxypropiophenone
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Methoxypropiophenone

CAS RN

37951-49-8
Record name 3′-Methoxypropiophenone
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Record name 3'-Methoxypropiophenone
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Record name 3'-Methoxypropiophenone
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Record name 3'-methoxypropiophenone
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Synthesis routes and methods I

Procedure details

To a stirred solution of 3-(methyloxy)benzaldehyde (0.895 mL, 7.34 mmol) in diethyl ether (10 mL) cooled in an ice bath was added ethylmagnesium bromide (1.0M solution in THF) (11.02 mL, 11.02 mmol), the solution was stirred for 3 h in an ice bath, after which aqueous HCl (0.6M) (20 mL) was added. The aqueous layer was then extracted with DCM (4×30 mL), the combined organic extracts were dried over a phase separating column and concentrated. The residue was used in the next step without any further purification. To a solution of oxalyl chloride (0.964 mL, 11.02 mmol) in DCM (4 mL) cooled to −78° C. was added DMSO (1.042 mL, 14.69 mmol) dropwise, followed by a solution of the material isolated in the first step in DCM (6 mL). The resulting mixture was stirred for 1 h at −78° C. before the addition of triethylamine (5.12 mL, 36.7 mmol), after which the reaction mixture was stirred at −78° C. for 1 h. The reaction was quenched at −78° C. by water (20 mL). The aqueous layer was then extracted with DCM (3×50 mL), the combined organic extracts were dried over a phase separating column and concentrated. Purification by chromatography on silica gel, eluting with a gradient of 0-25% ethyl acetate in cyclohexane, afforded the title compound (1.126 g). LCMS (A) m/z: 165 [M+1]+, Rt 1.32 min (basic).
Quantity
0.895 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
11.02 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0.964 mL
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
solvent
Reaction Step Four
Name
Quantity
1.042 mL
Type
reactant
Reaction Step Five
Quantity
5.12 mL
Type
reactant
Reaction Step Six
Name
Quantity
6 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

A solution of ethyl magnesium bromide in diethyl ether (58 ml, 3 M) was added dropwise at room temperature to a mixture of 3-methoxy benzonitrile (21.2 g, 0.159 mol) and dry THF (250 ml). When addition was complete the mixture was stirred for 1 h at room temperature, 3 h at 40° C. and finally stirred overnight at room temperature. Water (250 ml) was added followed by a saturated ammonium chloride solution (250 ml) and the mixture was stirred for 1 h at room temperature. The phases were separated and the aqueous phase was extracted with ethyl acetate (100 ml). The combined organic phases was dried over magnesium sulphate and the solvent evaporated in vacuo to give 25.9 g (99%) of 3'-methoxypropiophenone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
58 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structure of 3'-Methoxypropiophenone and what is its significance in natural product chemistry?

A: 3'-Methoxypropiophenone, also known as 3-Methoxypropiophenone, possesses a simple aromatic ketone structure with a methoxy group (-OCH3) attached to the benzene ring. Its molecular formula is C10H12O2 and its molecular weight is 164.20 g/mol. This compound is found in various plant species like Polygala tenuifolia [] and Glehnia littoralis [], where it exists as a natural product often glycosylated with sugars like apiose and glucose.

Q2: How is 3'-Methoxypropiophenone synthesized and what are its potential industrial applications?

A: 3'-Methoxypropiophenone can be synthesized through various methods, including reacting m-bromoanisole with magnesium to form a Grignard reagent, which subsequently reacts with propionitrile to yield the final product []. This compound serves as a key intermediate in synthesizing other valuable chemicals and pharmaceuticals. For instance, it acts as a precursor for synthesizing 3-methoxy-4-aminopropiophenone []. Furthermore, its simple structure and reactivity make it valuable for developing novel materials with specific properties.

Q3: Has 3'-Methoxypropiophenone displayed any notable biological activities in scientific studies?

A: Research suggests that 3'-Methoxypropiophenone exhibits inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 microglia cells, a model for neuroinflammation []. This finding suggests a potential role for 3'-Methoxypropiophenone or its derivatives in managing inflammatory conditions, but further research is needed to confirm this.

Q4: What is known about the biosynthesis of 3'-Methoxypropiophenone in fungal species?

A: Studies on Aspergillus oryzae have identified genes involved in 3'-Methoxypropiophenone biosynthesis []. The process involves an iterative type I polyketide synthase (PKS) encoded by the gene ppsB and an acetyl-CoA ligase encoded downstream of ppsB. This finding highlights the diverse biosynthetic pathways present in nature for producing this compound.

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